molecular formula C18H16N2O4S2 B3009230 N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 851273-48-8

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No.: B3009230
CAS No.: 851273-48-8
M. Wt: 388.46
InChI Key: ILXAHLARLXOFRL-UHFFFAOYSA-N
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Description

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Sulfonylation: The methylsulfonyl group is introduced via sulfonylation reactions using reagents like methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxy group.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide or thiazole-2-amine.

    Benzamide Derivatives: Compounds such as N-(4-methoxyphenyl)benzamide or N-(2-methylsulfonyl)benzamide.

Uniqueness

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is unique due to the combination of its thiazole and benzamide moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-24-13-9-7-12(8-10-13)15-11-25-18(19-15)20-17(21)14-5-3-4-6-16(14)26(2,22)23/h3-11H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXAHLARLXOFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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